Distinct Photobiological Activity: Cis vs. Trans Isomer Photosensitization in Mammalian Cells
In a direct head-to-head study, both cis(Z)- and trans(E)-p-methoxymethylcinnamate were evaluated for their ability to photosensitize Chinese hamster ovary (CHO) cells under UV-A irradiation. Both isomers demonstrated the capacity to induce sister chromatid exchanges (SCEs), a sensitive marker of DNA damage. The study confirms that the cis(Z)-isomer retains this specific photobiological activity, which is oxygen-independent and light-dependent, validating its use as a positive control or probe in studies investigating cinnamate-mediated phototoxicity. The absence of genetic activity in the dark for both isomers further defines their photochemical specificity [1].
| Evidence Dimension | Induction of Sister Chromatid Exchanges (SCEs) in Chinese hamster ovary cells |
|---|---|
| Target Compound Data | Positive (induction of SCEs) |
| Comparator Or Baseline | trans(E)-p-methoxymethylcinnamate (Positive, induction of SCEs) |
| Quantified Difference | Both isomers active; cis(Z)-isomer demonstrates retention of oxygen-independent photosensitization activity. Exact fold-change or dose-response not specified in abstract. |
| Conditions | UV-A irradiation of Chinese hamster ovary (CHO) cells. Activity is oxygen independent and light-dependent. |
Why This Matters
This data confirms the cis(Z)-isomer is a valid and active photobiological agent, enabling its specific procurement for studies on isomer-specific DNA damage responses and photosensitization mechanisms.
- [1] Ashwood-Smith, M., Stanley, C., Towers, G. H. N., & Warrington, P. J. (1993). UV-A-mediated activity of p-methoxymethylcinnamate. Photochemistry and Photobiology, 57(5), 814-818. View Source
